A specific process for preparing crystalline Tiotropium Bromide Monohydrate involves collecting Tiotropium Bromide in water, heating the mixture, and then slowly cooling it to crystallize the monohydrate form []. The purification process can utilize activated carbon, which is subsequently separated [].
Tiotropium Bromide exists in different crystalline modifications depending on the solvents and conditions used during the purification process []. The existence of these different modifications highlights the importance of controlling reaction conditions during synthesis to obtain the desired form [].
Tiotropium Bromide Monohydrate exerts its bronchodilatory effect by binding to muscarinic receptors in the bronchial smooth musculature. Its long duration of action is attributed to its slow dissociation from the M3 receptor subtype, exhibiting a significantly longer dissociation half-life compared to ipratropium [].
The physical and chemical properties of Tiotropium Bromide Monohydrate play a crucial role in its delivery to the lungs. Research has focused on characterizing the aerosol properties of Tiotropium Bromide Monohydrate formulations for inhalation using devices like the HandiHaler and Respimat [, , , , ].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4